molecular formula C₃₂H₃₉D₄ClN₂O₂S B1162479 Zuclopenthixol Decanoate-d4

Zuclopenthixol Decanoate-d4

Número de catálogo: B1162479
Peso molecular: 559.24
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zuclopenthixol Decanoate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₉D₄ClN₂O₂S and its molecular weight is 559.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile and Mechanism of Action

Zuclopenthixol decanoate acts as an antagonist at dopamine D1 and D2 receptors, which are critical in the modulation of neurotransmission related to mood and behavior. Additionally, it has affinity for other receptors, including alpha-1 adrenergic and 5-HT2 receptors, contributing to its antipsychotic effects. The pharmacokinetics of zuclopenthixol decanoate-d4 allow for a slow release from the depot injection site, maintaining therapeutic levels for extended periods (2-4 weeks) .

Clinical Efficacy in Schizophrenia Treatment

Long-term Treatment Benefits:
Research indicates that zuclopenthixol decanoate is effective in preventing relapses in patients with schizophrenia when compared to other depot antipsychotics. A systematic review highlighted that this medication can postpone relapses with a number needed to treat (NNT) of 8, while also reducing the need for additional anticholinergic medications (NNT 9) .

Case Studies:
A notable case involved a 34-year-old male patient who experienced tardive oculogyric crisis after prolonged treatment with zuclopenthixol decanoate. This case underscores the potential side effects associated with long-term use, emphasizing the need for careful monitoring .

Comparative Studies with Other Antipsychotics

Research comparing zuclopenthixol decanoate with other antipsychotics, such as risperidone, has shown varying outcomes based on patient demographics and comorbid conditions. In one study involving patients with schizophrenia and substance abuse issues, both medications were assessed for efficacy and tolerability over an extended period .

Side Effects and Management

While zuclopenthixol decanoate is effective, it is not without risks. Common side effects include extrapyramidal symptoms (EPS), which can manifest as tardive dyskinesia or acute dystonic reactions. The case report mentioned earlier illustrates how the management of such side effects can involve transitioning patients to alternative medications like aripiprazole .

Summary of Research Findings

Study Type Findings NNT/NNH
Systematic ReviewPrevents relapses in schizophreniaNNT 8
Case ReportTardive oculogyric crisis observedNNH 5
Comparative StudySimilar efficacy to risperidone in specific populationsVaries

Propiedades

Fórmula molecular

C₃₂H₃₉D₄ClN₂O₂S

Peso molecular

559.24

Sinónimos

Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4;  (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.